3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
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Overview
Description
3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, triazole, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the trifluoromethyl groups, and coupling of the benzamide moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings or triazole moiety.
Scientific Research Applications
3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(4-trifluoromethylphenyl)benzamide
- 4-(trifluoromethyl)phenylmethyl sulfanyl derivatives
- 1,2,4-triazole derivatives
Uniqueness
The uniqueness of 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the triazole ring provides a versatile scaffold for further modifications .
Properties
IUPAC Name |
3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F6N4OS/c1-16-6-9-19(12-17(16)2)24(38)34-14-23-35-36-25(37(23)22-5-3-4-21(13-22)27(31,32)33)39-15-18-7-10-20(11-8-18)26(28,29)30/h3-13H,14-15H2,1-2H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXQZSRPHWZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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